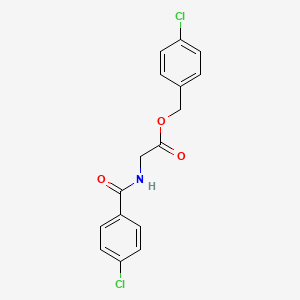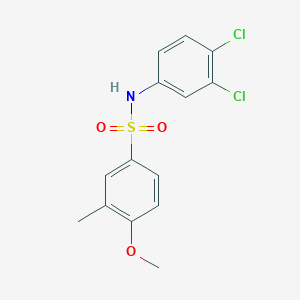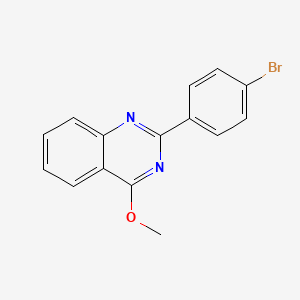![molecular formula C16H15BrN2O2 B5707005 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBI is a derivative of benzenecarboximidamide and is synthesized through a multi-step process.
科学的研究の応用
4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has also been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
作用機序
The mechanism of action of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in cancer and inflammation. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB pathway, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is its potential as a versatile therapeutic agent due to its ability to inhibit multiple pathways involved in cancer and inflammation. Another advantage is its low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been studied for its anticancer and anti-inflammatory properties. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has several biochemical and physiological effects and has shown to have low toxicity in animal models. Although it has advantages as a versatile and safe therapeutic agent, further studies are needed to optimize its therapeutic potential and determine its safety and efficacy in human clinical trials.
合成法
The synthesis of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 4-bromoaniline with 2,4-dimethylbenzoyl chloride to form 4-bromo-N-(2,4-dimethylbenzoyl)aniline. This intermediate is then reacted with cyanogen bromide to form 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide. The final product is obtained through recrystallization and purification steps.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-8-14(11(2)9-10)16(20)21-19-15(18)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJQXCBFMVSPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2,4-dimethylphenyl)carbonyl]oxy}benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)

![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)

![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)